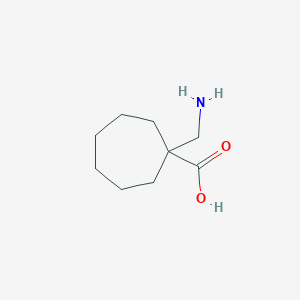
1-(Aminomethyl)cycloheptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)cycloheptane-1-carboxylic acid is a carboxylic acid compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is of interest due to its unique structure, which includes a cycloheptane ring substituted with both an aminomethyl group and a carboxylic acid group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cycloheptane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .
化学反応の分析
Types of Reactions
1-(Aminomethyl)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents and specific conditions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
1-(Aminomethyl)cycloheptane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(Aminomethyl)cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
1-Aminocyclopropanecarboxylic acid: Known for its high physiological activity as a plant growth regulator and its use in medicinal chemistry.
cis-4-Aminomethylcyclohexane-1-carboxylic acid: Used in the treatment of bleeding disorders and has a similar structure but with a cyclohexane ring instead of a cycloheptane ring.
Uniqueness
1-(Aminomethyl)cycloheptane-1-carboxylic acid is unique due to its seven-membered cycloheptane ring, which imparts different chemical and biological properties compared to its six-membered cyclohexane analogs. This structural difference can influence its reactivity, stability, and interactions with biological targets .
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
1-(aminomethyl)cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c10-7-9(8(11)12)5-3-1-2-4-6-9/h1-7,10H2,(H,11,12) |
InChIキー |
GUVORSFEILIMIF-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)(CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



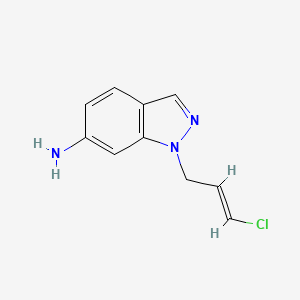
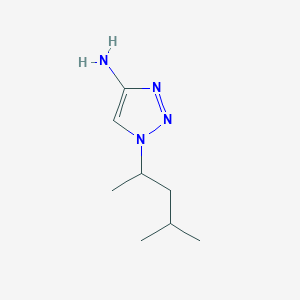
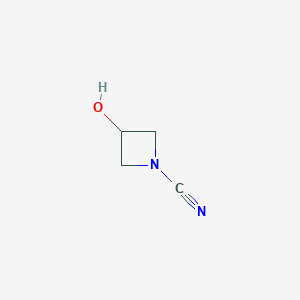
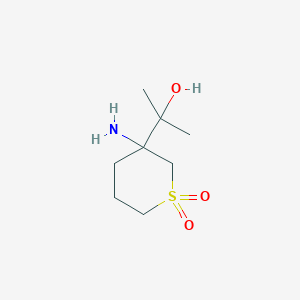
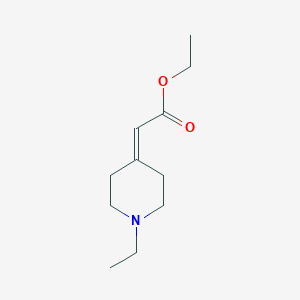
![6-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13317702.png)
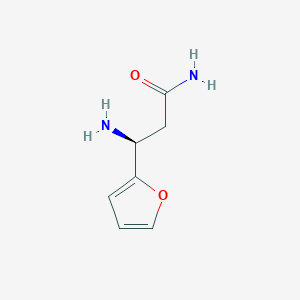
![2-[(But-2-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13317716.png)
![1-[(2,5-Difluorophenyl)methyl]-4-methyl-1h-pyrazol-5-amine](/img/structure/B13317718.png)
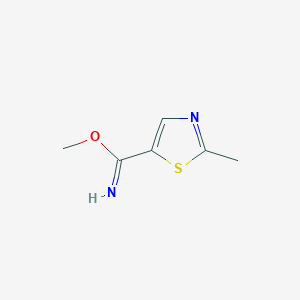

![N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13317737.png)
![N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B13317746.png)
